Cas no 2137101-27-8 (4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)

4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine structure
2137101-27-8 structure
商品名:4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine
CAS番号:2137101-27-8
MF:C10H17N3O
メガワット:195.261482000351
CID:6189606
PubChem ID:165481822

4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine
    • 1-[(3-methoxycyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine
    • 2137101-27-8
    • 4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
    • 2137679-12-8
    • EN300-1111415
    • EN300-1110692
    • インチ: 1S/C10H17N3O/c1-7-5-13(12-10(7)11)6-8-3-9(4-8)14-2/h5,8-9H,3-4,6H2,1-2H3,(H2,11,12)
    • InChIKey: ADKCYAMVGQLRNW-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1CC(CN2C=C(C)C(N)=N2)C1

計算された属性

  • せいみつぶんしりょう: 195.137162174g/mol
  • どういたいしつりょう: 195.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 53.1Ų

4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1111415-5.0g
4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
2137101-27-8
5.0g
$8152.0 2023-07-10
Enamine
EN300-1111415-0.1g
4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
2137101-27-8 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1111415-1g
4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
2137101-27-8 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1111415-5g
4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
2137101-27-8 95%
5g
$3479.0 2023-10-27
Enamine
EN300-1111415-2.5g
4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
2137101-27-8 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1111415-0.25g
4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
2137101-27-8 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1111415-0.5g
4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
2137101-27-8 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1111415-0.05g
4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
2137101-27-8 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1111415-10.0g
4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
2137101-27-8
10.0g
$12088.0 2023-07-10
Enamine
EN300-1111415-1.0g
4-methyl-1-{[(1s,3s)-3-methoxycyclobutyl]methyl}-1H-pyrazol-3-amine
2137101-27-8
1.0g
$2811.0 2023-07-10

4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine 関連文献

4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amineに関する追加情報

Introduction to 4-methyl-1-{(1S,3S)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine (CAS No. 2137101-27-8)

4-methyl-1-{(1S,3S)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine, identified by its Chemical Abstracts Service number (CAS No. 2137101-27-8), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad range of biological activities and therapeutic potential. The unique substitution pattern of this molecule, featuring a methyl group at the 4-position and a chiral (1S,3S)-3-methoxycyclobutylmethyl side chain at the 1-position, contributes to its distinct chemical and pharmacological properties.

The structural framework of 4-methyl-1-{(1S,3S)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine incorporates several key functional groups that are of particular interest in drug design. The pyrazole core is a versatile scaffold that has been extensively studied for its ability to modulate various biological pathways. Specifically, the 3-amino group at the 3-position of the pyrazole ring provides a site for further derivatization, enabling the development of novel analogs with enhanced binding affinity and selectivity. Additionally, the presence of a methoxy group on the cyclobutyl side chain introduces additional conformational flexibility and potential interactions with biological targets.

In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (1S,3S)-configuration of the cyclobutylmethyl side chain in this compound highlights its potential as a chiral building block for enantiomerically pure pharmaceuticals. Chiral centers are critical in drug design because they can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The precise stereochemistry of this compound may contribute to its selectivity for specific biological targets, making it a valuable candidate for further investigation.

The synthesis of 4-methyl-1-{(1S,3S)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the chiral cyclobutyl side chain is particularly challenging due to the need to maintain stereochemical integrity throughout the synthetic sequence. Advanced techniques such as asymmetric synthesis and catalytic methods have been employed to achieve the desired configuration with high enantiomeric excess. These synthetic strategies not only highlight the complexity of constructing such molecules but also underscore their importance in modern drug discovery.

One of the most compelling aspects of 4-methyl-1-{(1S,3S)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine is its potential application in addressing unmet medical needs. Pyrazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer agents. The structural features of this compound suggest that it may interact with enzymes or receptors involved in these pathways. For instance, modifications at the 3-position could enhance binding to target proteins or alter metabolic stability, leading to improved therapeutic outcomes.

Recent preclinical studies have begun to explore the pharmacological profile of analogs derived from this scaffold. These investigations have revealed intriguing biological activities that warrant further exploration. For example, certain pyrazole-based compounds have demonstrated inhibitory effects on key enzymes implicated in inflammatory responses. The unique combination of functional groups in 4-methyl-1-{(1S,3S)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine may confer similar properties, making it a promising lead compound for developing novel therapeutics.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between this compound and its potential targets. By leveraging high-throughput virtual screening and docking studies, researchers can predict binding affinities and identify optimal pharmacophores within the molecule. These computational approaches complement experimental efforts by providing rapid insights into structure-activity relationships (SAR). Such integrative strategies are essential for accelerating drug discovery pipelines and optimizing lead compounds like 4-methyl-1-{(1S,3S)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine.

The development of novel drug candidates is often hampered by challenges such as poor solubility, bioavailability issues, or off-target effects. However, modifications to the core pyrazole structure can mitigate these concerns by enhancing physicochemical properties while maintaining biological activity. The presence of polar functional groups like hydroxyls or amines can improve solubility in aqueous environments, whereas lipophilic substituents can enhance membrane permeability. Balancing these competing demands is crucial for advancing candidates into clinical trials.

The regulatory landscape for new pharmaceuticals requires rigorous evaluation to ensure safety and efficacy before market approval. Investigational new drug (IND) applications typically involve comprehensive toxicological studies to assess potential adverse effects at various doses. Early-stage trials focus on determining appropriate dosing regimens based on pharmacokinetic data derived from animal models or initial human studies. The unique structural features of 4-methyl-1-{(1S,3S)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine may influence its metabolic pathways or excretion rates, necessitating careful monitoring during clinical development.

The collaboration between academic researchers and industry scientists has been pivotal in advancing pyrazole-based therapeutics into clinical practice. Open innovation models foster knowledge sharing and accelerate translation from bench to market by leveraging diverse expertise across disciplines such as organic chemistry, biochemistry, pharmacology, and biopharmaceutics. Such partnerships are essential for navigating complex drug development processes efficiently while maximizing therapeutic impact.

Looking ahead,4-methyl-1-{(1S,3S)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine represents an exciting opportunity for further exploration within medicinal chemistry research programs worldwide Its unique structural attributes combined with promising preclinical findings position it as a compelling candidate for developing next-generation pharmaceuticals addressing critical unmet medical needs Its continued investigation will contribute valuable insights into structure-based drug design principles enabling future breakthroughs across multiple therapeutic modalities

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量